N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, and a fluorine atom, which often enhances the biological activity and stability of organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Intermediate Amine: The synthesis begins with the preparation of 3-(4-(dimethylamino)phenyl)propylamine. This can be achieved through the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst.
Sulfonamide Formation: The intermediate amine is then reacted with 4-ethoxy-3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The fluorine atom in the aromatic ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide may be studied for its potential as a pharmacological agent. The presence of the sulfonamide group suggests it could inhibit certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide would depend on its specific application. In a biological context, the sulfonamide group may interact with enzyme active sites, inhibiting their function. The fluorine atom can enhance binding affinity and metabolic stability, while the dimethylamino group may increase solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)phenyl)sulfonamide: Lacks the ethoxy and fluorine substituents, potentially reducing its biological activity.
4-ethoxy-3-fluorobenzenesulfonamide: Lacks the dimethylamino group, which may affect its solubility and pharmacokinetic properties.
N-(3-(4-(dimethylamino)phenyl)propyl)sulfonamide: Lacks the ethoxy and fluorine substituents, which may decrease its stability and binding affinity.
Uniqueness
N-(3-(4-(dimethylamino)phenyl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethoxy and fluorine groups enhances its stability and activity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O3S/c1-4-25-19-12-11-17(14-18(19)20)26(23,24)21-13-5-6-15-7-9-16(10-8-15)22(2)3/h7-12,14,21H,4-6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRWUPXLOASINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.